![molecular formula C23H27N3O4S2 B2555328 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361167-23-9](/img/structure/B2555328.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring with two methyl groups.
- A sulfonyl group that enhances its interaction with biological targets.
- A benzamide moiety linked to a benzothiazole derivative.
Molecular Formula: C_{19}H_{24}N_{2}O_{2}S
Molecular Weight: 356.47 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially leading to inhibition or activation of various biochemical pathways. This mechanism is crucial in mediating its pharmacological effects.
Anticonvulsant Activity
A series of studies have evaluated related benzothiazole derivatives for their anticonvulsant properties. In one study, compounds similar to our target compound were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Results indicated that many derivatives exhibited significant anticonvulsant activity without neurotoxicity, suggesting a promising therapeutic profile for seizure disorders .
Neurotoxicity Studies
Neurotoxicity assessments are critical for evaluating the safety profile of new compounds. The aforementioned studies showed that none of the tested compounds, including those structurally similar to this compound, demonstrated significant neurotoxic effects, indicating a favorable safety margin for potential clinical applications .
Case Study 1: Anticonvulsant Efficacy
In a controlled experiment involving animal models, derivatives of benzothiazole demonstrated efficacy in reducing seizure frequency and duration. The study highlighted the potential of these compounds as adjunct therapies in epilepsy management, emphasizing their role in modulating neurotransmitter systems without adverse effects on motor function .
Case Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. The results indicated favorable bioavailability and metabolic stability, with minimal liver toxicity observed during preclinical trials. Such findings support further exploration into the therapeutic applications of this class of compounds .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-18-7-10-20-21(12-18)31-23(24-20)25-22(27)17-5-8-19(9-6-17)32(28,29)26-13-15(2)11-16(3)14-26/h5-10,12,15-16H,4,11,13-14H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDHXXMQHHYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。